molecular formula C17H18N2O4S B2361035 2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 903321-39-1

2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2361035
CAS No.: 903321-39-1
M. Wt: 346.4
InChI Key: JELFIWMJNGQCJU-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Mechanism of Action

Biochemical Pathways

. Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these biological effects.

Result of Action

For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition, compared to only 40% inhibition by donepezil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative under specific conditions. One common method involves using triethylamine as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique has been shown to provide rapid access to thiophene derivatives with high yields . The use of microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the 2,3-dimethoxybenzoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-11-7-3-6-10(14(11)23-2)16(21)19-17-13(15(18)20)9-5-4-8-12(9)24-17/h3,6-7H,4-5,8H2,1-2H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFIWMJNGQCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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